1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
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Description
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H25N5O2 and its molecular weight is 319.409. The purity is usually 95%.
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Scientific Research Applications
Psychotropic Potential
A novel series of 8-aminoalkylamino and 8-arylpiperazinylpropoxy derivatives of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione have been designed as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds display psychotropic activity, with certain derivatives showing promising antidepressant-like and anxiolytic-like effects in mouse models, highlighting their potential as new treatments for mental health disorders (Chłoń-Rzepa et al., 2013).
Analgesic and Anti-Inflammatory Properties
Research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has revealed significant analgesic and anti-inflammatory properties. These compounds have been identified as a new class of analgesic and anti-inflammatory agents, with some showing greater efficacy than acetylic acid in in vivo models, suggesting their potential for further pharmacological evaluation (Zygmunt et al., 2015).
Antioxidant Activity and DNA Cleavage
A microwave-assisted protocol for synthesizing coumarin-purine hybrids has been developed, offering an efficient method for creating 1,3-dimethyl-7-((substituted)-2-oxo-2H-chromen-4-yl)methyl)-1H-purine-2,6(3H,7H)-dione derivatives. These compounds have shown notable in vitro antioxidant activity and DNA cleavage capabilities, with specific derivatives demonstrating exceptional DPPH scavenging activity. This suggests their potential use in the development of antioxidant agents and in the study of DNA interaction mechanisms (Mangasuli et al., 2019).
Metal Complex Formation
Studies have explored the formation of metal complexes with 6-pyrazolylpurine and other purine derivatives, focusing on their potential for creating metal-mediated base pairs in nucleic acids. This research provides insight into the structural aspects of metal interaction with purine bases, offering a foundation for further investigations into metal-mediated molecular recognition and the development of novel biomolecular structures (Sinha et al., 2015).
Properties
IUPAC Name |
1,3-dimethyl-8-(4-methylpiperidin-1-yl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O2/c1-5-8-21-12-13(18(3)16(23)19(4)14(12)22)17-15(21)20-9-6-11(2)7-10-20/h11H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRVLDJYDSMKSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)N(C2=O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.